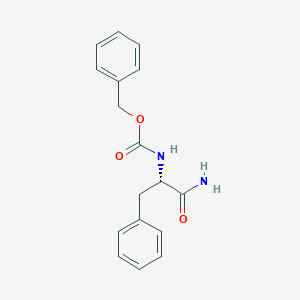

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

説明

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Z-PHE-NH2, also known as (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, is a complex compound with a variety of potential targets. The primary targets of this compound remain largely unknown .

Mode of Action

It has been suggested that it may interact with its targets in a dose-dependent manner, leading to an increase in intracellular calcium levels . This increase in calcium could potentially trigger a series of downstream effects, resulting in the release of growth hormones . Unlike other compounds, Z-PHE-NH2 appears to release growth hormones via a calcium-dependent, cAMP-independent mechanism .

Biochemical Pathways

Z-PHE-NH2 may affect several biochemical pathways. The increase in intracellular calcium levels could potentially affect various cellular processes, including the regulation of growth hormone release .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Z-PHE-NH2 is currently unknown .

Result of Action

The molecular and cellular effects of Z-PHE-NH2’s action are largely unknown. It has been suggested that the compound may increase the release of growth hormones, potentially affecting various physiological processes .

Action Environment

The action, efficacy, and stability of Z-PHE-NH2 may be influenced by various environmental factors. Specific details about how these factors influence the compound’s action are currently unknown .

生物活性

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as CAS No. 4801-80-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C₁₇H₁₈N₂O₃

- Molecular Weight : 298.34 g/mol

- CAS Number : 4801-80-3

- MDL Number : MFCD00077028

The compound functions primarily through its interaction with various biological targets, which include enzymes and receptors involved in critical physiological processes. The carbamate moiety is significant in enhancing the compound's ability to form hydrogen bonds, thus improving its binding affinity to target proteins.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that this compound can bind effectively to nonstructural proteins of the virus, potentially inhibiting its replication.

Table 1: Antiviral Activity Against SARS-CoV-2

| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) |

|---|---|---|---|

| This compound | Nsp13 helicase | -8.5 | 0.4 |

The binding affinity indicates a strong interaction with the Nsp13 helicase, which is crucial for viral RNA replication. The reported IC50 value suggests significant potency against the virus.

Enzyme Inhibition

The compound has also shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition Data

Study on Neuroprotective Effects

A study published in Molecules investigated the neuroprotective effects of various carbamates, including this compound. The results demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative conditions.

Pharmacological Evaluation

In a pharmacological evaluation involving several analogs of the compound, it was found that modifications to the benzyl group significantly influenced both potency and selectivity for biological targets. This highlights the importance of structural optimization in drug design.

科学的研究の応用

Medicinal Chemistry Applications

1. Antiviral Research

Recent studies have identified (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate as a promising candidate in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are crucial in antiretroviral therapy for HIV. A study published in Molecules highlighted the compound's potential as an inhibitor through structure-based and ligand-based approaches, demonstrating its efficacy against reverse transcriptase enzymes, which are vital for viral replication .

2. Enzyme Inhibition

The compound has shown promise as a potent inhibitor of nucleotide pyrophosphatases, which play a role in various biological processes, including nucleotide metabolism and signaling pathways. Research has indicated that derivatives of this compound can be synthesized to enhance inhibitory activity against these enzymes, potentially leading to new therapeutic strategies for diseases associated with dysregulated nucleotide metabolism .

Case Study 1: NNRTI Development

In a study focusing on the identification of NNRTIs, researchers utilized computational modeling to assess the binding affinity of this compound to the active site of reverse transcriptase. The results indicated that the compound fits well within the binding pocket, forming multiple hydrogen bonds with critical amino acid residues, which enhances its inhibitory potential .

| Compound | Binding Affinity (μM) | Key Interactions |

|---|---|---|

| This compound | 0.0004 | Hydrogen bonds with Lys103, Lys101 |

Case Study 2: Nucleotide Pyrophosphatase Inhibition

Another study explored the synthesis of various derivatives of this compound aimed at enhancing its activity against nucleotide pyrophosphatases. The synthesized compounds were screened for their inhibitory effects, with several showing significant potency compared to existing inhibitors .

| Derivative | Inhibition Rate (%) | Remarks |

|---|---|---|

| Derivative A | 85% | High selectivity for target enzyme |

| Derivative B | 70% | Moderate activity; further optimization needed |

特性

IUPAC Name |

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOFAIEPRHUSR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164989 | |

| Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4801-80-3 | |

| Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。